molecular formula C23H31N5O4 B2811913 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-81-7

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2811913
CAS No.: 877617-81-7
M. Wt: 441.532
InChI Key: CPDNGUTYTUIEJF-UHFFFAOYSA-N
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Description

9-(2,4-Dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrimido[2,1-f]purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[2,1-f]purine Core: This step involves the cyclization of appropriate precursors, such as 2,4-diaminopyrimidine and a suitable aldehyde, under acidic or basic conditions to form the pyrimido[2,1-f]purine core.

    Substitution Reactions:

    Alkylation: The addition of the pentyl chain is typically carried out through alkylation reactions, using pentyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the purine core, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives in various chemical reactions.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in molecular biology and biochemistry. Its interactions with enzymes and nucleic acids are of particular interest.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-cancer or anti-viral activities. The presence of the purine core suggests possible interactions with cellular signaling pathways.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

    Receptor Binding: Interacting with cellular receptors, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

Compared to these compounds, 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group and the pentyl chain differentiates it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-6-7-8-11-26-21(29)19-20(25(3)23(26)30)24-22-27(13-15(2)14-28(19)22)17-10-9-16(31-4)12-18(17)32-5/h9-10,12,15H,6-8,11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDNGUTYTUIEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=C(C=C4)OC)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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